Phthalimidinoglutarimide-propargyl-C2-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23) |
InChI Key |
NKCRVSLFDGZZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Phthalimidinoglutarimide Propargyl C2 Oh and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. For Phthalimidinoglutarimide-propargyl-C2-OH, the analysis reveals three primary precursors.
The first disconnection breaks the amine linkage between the phthalimide (B116566) ring and the propargyl-C2-OH linker. This identifies the pomalidomide (B1683931) core and the functionalized linker as key fragments. The pomalidomide core itself can be further disconnected at the imide bond connecting the phthalimide and glutarimide (B196013) rings. This leads to the identification of the three key precursors:
A substituted phthalic anhydride (B1165640) derivative: Typically, a 4-nitro or 4-fluoro substituted phthalic anhydride is used. The nitro or fluoro group serves as a handle for the later introduction of the linker amine.
A glutamine derivative: L-glutamine or its protected forms are commonly used to construct the chiral glutarimide ring, establishing the desired (S)-stereochemistry at the single chiral center. nih.govscielo.org.za
The functionalized amine linker: For the specific target molecule, this is a propargylamine (B41283) derivative containing a two-carbon spacer and a hydroxyl group (e.g., 4-amino-1-butyn-3-ol or a similar isomer). This component introduces the reactive propargyl moiety and the hydroxyl group.
This retrosynthetic strategy allows for a modular and convergent synthesis, where the complex core and the functional linker can be prepared separately and then combined in the final steps.
Functionalization and Derivatization Strategies Utilizing the Propargyl Moiety
The terminal alkyne of the propargyl group is an exceptionally versatile functional handle for derivatization. It is primarily used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it ideal for the late-stage functionalization of complex molecules. nih.govportlandpress.com
By reacting this compound with a variety of azide-functionalized molecules, a diverse library of PROTACs can be rapidly synthesized. nih.govresearchgate.net This modular approach allows chemists to systematically vary the other components of the PROTAC, such as:
The ligand for the protein of interest (POI).
The length and composition of the linker, which is critical for inducing a productive ternary complex between the target protein and the E3 ligase. explorationpub.com
Scale-Up Considerations for Laboratory and Research Production
Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger production scale (kilograms) presents significant challenges. chemtek.co.inworldpharmatoday.com For a multi-step synthesis like that of this compound, key considerations include:
Process Safety and Robustness: Reactions that are manageable on a small scale, such as those involving highly exothermic steps or hazardous reagents, must be carefully re-evaluated for safety at a larger scale. The process must be robust and repeatable to ensure consistent product quality. chemtek.co.in
Reagent Cost and Availability: Expensive reagents or catalysts that are acceptable for small-scale research may be economically unviable for large-scale production. The route may need to be redesigned to use more cost-effective materials.
Purification: Chromatographic purification, which is common in medicinal chemistry, is often impractical and costly for large quantities. Developing scalable crystallization or extraction procedures is crucial for obtaining a high-purity product.
Polymorphism and Particle Size: For the final active pharmaceutical ingredient (API), controlling the crystalline form (polymorphism) and particle size is critical, as these properties can affect the drug's stability, solubility, and bioavailability. drugdiscoverytrends.com
The adoption of technologies like continuous flow chemistry is a key strategy to mitigate many of these scale-up challenges. Flow reactors provide enhanced heat and mass transfer, allowing for better control of reaction conditions and safer handling of reactive intermediates, making the process more efficient and scalable. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Phthalimidinoglutarimide Propargyl C2 Oh
High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This high mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of a molecular formula. Furthermore, the analysis of the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, serves as a crucial confirmation of the proposed formula. For Phthalimidinoglutarimide-propargyl-C2-OH, one would expect to see a specific isotopic distribution corresponding to its constituent atoms. However, no published HRMS data for this specific compound are currently available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-Dimensional NMR (¹H, ¹³C, etc.)
One-dimensional NMR experiments are fundamental to structural elucidation.
¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments in this compound, their chemical shifts (indicating the electronic environment), their integration (providing the relative number of protons of each type), and their coupling patterns (revealing adjacent protons).
¹³C NMR: Carbon NMR spectroscopy would identify the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, alkynyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
Without experimental spectra, a table of expected chemical shifts cannot be generated.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton networks within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to, providing unambiguous C-H bond information. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu It is critical for connecting molecular fragments and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is invaluable for determining stereochemistry and conformational details.
Detailed correlation tables for this compound from these experiments are absent from the scientific record.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, these techniques would be expected to identify key vibrations such as:
O-H stretch from the hydroxyl group.
C≡C stretch from the propargyl alkyne.
C=O stretches from the phthalimidino and glutarimide (B196013) rings.
N-H or C-N stretches.
C-H stretches from aromatic and aliphatic portions.
A data table of specific vibrational frequencies for this compound cannot be compiled due to the lack of published spectra.
X-ray Crystallography for Solid-State Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov A successful crystallographic analysis would provide exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the crystalline form. This technique offers an unambiguous picture of the molecule's structure. frontiersin.org To date, no crystal structure for this compound has been deposited in crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)
If this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be employed. CD measures the differential absorption of left- and right-circularly polarized light. mdpi.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute stereochemistry of the chiral centers can be determined. No such studies have been reported for this compound.
Computational Chemistry and Theoretical Modeling of Phthalimidinoglutarimide Propargyl C2 Oh
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like Phthalimidinoglutarimide-propargyl-C2-OH, MD simulations provide crucial insights into its conformational landscape. nih.gov
Conformational Sampling: MD simulations can explore the various conformations that the molecule can adopt in solution, which is essential for understanding its biological activity. grafiati.com The flexibility of the propargyl linker and the orientation of the phthalimidinoglutarimide moiety are of particular interest.
Solvent Effects: By explicitly including solvent molecules in the simulation, the influence of the environment on the molecule's conformation and dynamics can be accurately modeled.
Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the molecule's structure and identify flexible regions. nih.gov
| MD Simulation Parameter | Typical Value/Method | Information Gained for this compound |
| Simulation Time | 100 ns - 1 µs | Allows for sampling of a wide range of conformations. |
| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |
| RMSD Analysis | Calculated over the trajectory | Indicates the overall structural stability of the molecule. |
| RMSF Analysis | Calculated per atom | Highlights flexible regions, such as the linker. |
This table is generated based on common computational chemistry practices for similar molecules and is for illustrative purposes.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. mdpi.com These theoretical predictions can assist in the assignment of experimental spectra and confirm the molecule's structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.netnih.gov The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule, providing insights into its photophysical properties. growingscience.com
Computational Mechanistic Pathway Analysis of Synthetic Reactions
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. nih.gov This can help in optimizing reaction conditions and improving synthetic yields. For instance, DFT calculations can be used to study the mechanism of the propargylation step in the synthesis. researchgate.net
Molecular Docking Studies with E3 Ubiquitin Ligases (e.g., Cereblon) and Potential Neosubstrates
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological macromolecule. nih.gov For this compound, docking studies are crucial for understanding its interaction with E3 ubiquitin ligases like Cereblon (CRBN) and for predicting its ability to recruit neosubstrates for degradation. nih.govnih.gov
Binding to Cereblon: The phthalimidinoglutarimide moiety is expected to bind to the thalidomide-binding domain of Cereblon. nih.gov Docking studies can predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize this binding. nih.gov
Neosubstrate Recruitment: In the context of a PROTAC (Proteolysis Targeting Chimera), the propargyl-C2-OH linker would be attached to a ligand for a target protein (a neosubstrate). Docking studies of the entire PROTAC molecule with both Cereblon and the neosubstrate can provide insights into the formation of the ternary complex, which is essential for targeted protein degradation.
Binding Affinity Prediction: Docking scores and binding free energy calculations can estimate the strength of the interaction between this compound and its protein targets.
| Docking Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Illustrative) |
| Cereblon (CRBN) | Trp380, Trp386, His378 | -7 to -9 kcal/mol |
| Potential Neosubstrate | Dependent on the target protein | Variable |
This table is generated based on published data for similar Cereblon binders and is for illustrative purposes.
De Novo Design and Virtual Screening for Related PROTAC Architectures
The molecule this compound serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs). It contains the phthalimidinoglutarimide warhead, which is a derivative of thalidomide (B1683933) and effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase. This is connected to a propargyl-C2-OH linker, providing a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation. The rational design of the complete PROTAC molecule, particularly the linker and the POI ligand, is greatly accelerated by computational chemistry and theoretical modeling. These in silico methods allow for the exploration of vast chemical spaces and the prediction of the efficacy of potential PROTAC architectures before their synthesis, saving significant time and resources.
De novo design strategies are employed to generate novel molecular structures, either for the linker component or the target-binding ligand, that are optimized for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase). A key challenge in PROTAC design is the "linkerology"—the length, composition, and attachment points of the linker are critical for degradation efficacy. De novo design algorithms can build linkers atom-by-atom or fragment-by-fragment within the spatial constraints of the POI and E3 ligase binding pockets. These methods aim to optimize intramolecular and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ternary complex.
For instance, a computational workflow for de novo linker design for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting CRBN might involve:
Docking the known BRD4 inhibitor (e.g., JQ1) and the phthalimidinoglutarimide moiety into their respective binding sites on BRD4 and CRBN.
Defining the solvent-exposed exit vectors on both ligands.
Utilizing a linker generation algorithm to explore a virtual library of chemically reasonable linkers of varying lengths and compositions (e.g., PEG-based, alkyl chains).
Scoring the generated PROTACs based on their predicted ability to form a stable ternary complex, considering factors like linker strain energy and protein-protein interactions.
Virtual screening is another powerful computational technique used to identify promising PROTAC candidates from large chemical libraries. This can be either structure-based or ligand-based. In structure-based virtual screening, a library of potential PROTACs is docked into the binding sites of the target protein and the E3 ligase. The resulting poses are then scored based on their predicted binding affinity and their ability to induce a favorable conformation of the ternary complex.
A notable example of computational design guiding the development of a potent PROTAC involved the creation of MT-802, a degrader of Bruton's tyrosine kinase (BTK). Researchers used docking studies to evaluate a series of candidate structures with different linker lengths connecting a reversible ibrutinib (B1684441) derivative (for BTK binding) and pomalidomide (B1683931) (for CRBN recruitment). This computational analysis successfully identified an eight-atom linker as optimal, leading to the synthesis of MT-802, which potently degrades BTK at nanomolar concentrations. scienceopen.com
The following table illustrates a hypothetical output from a virtual screening campaign to identify a suitable linker for a BRD4-targeting PROTAC using a phthalimidinoglutarimide-based CRBN ligand.
| Linker ID | Linker Composition | Predicted Binding Energy (kcal/mol) | Predicted Ternary Complex Stability Score | Experimental DC50 (nM) |
| LNK-01 | 4-unit PEG chain | -9.8 | 0.85 | 75 |
| LNK-02 | 8-atom alkyl chain | -10.5 | 0.92 | 25 |
| LNK-03 | 6-atom piperazine-based | -10.2 | 0.88 | 50 |
| LNK-04 | 12-atom alkyl chain | -9.5 | 0.75 | >1000 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Another successful application of virtual screening was in the discovery of novel CRBN modulators, which can be further developed into PROTACs. In one study, a combination of structure-based virtual screening, including molecular docking, and similarity searches of the Specs database led to the identification of compound AG6033. This compound, which does not possess the traditional glutarimide (B196013) scaffold, was found to effectively reduce the levels of CRBN substrates and showed an IC50 value of 0.853 µM against A549 lung cancer cells. researchgate.netnih.gov This demonstrates the power of virtual screening to identify novel chemical scaffolds for engaging E3 ligases.
The table below shows representative data from such a virtual screening workflow.
| Compound ID | Docking Score | Predicted CRBN Binding Affinity (Ki, nM) | In Vitro Activity (IC50, µM) |
| AG6033 | -11.2 | 150 | 0.853 |
| VS-Hit-02 | -10.8 | 250 | 5.2 |
| VS-Hit-03 | -10.5 | 400 | >10 |
| VS-Hit-04 | -9.9 | 800 | >10 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Computational analysis of the ternary complex can also reveal the structural basis for selectivity. For example, in the design of a BRD4 degrader with 50-fold higher selectivity for the first bromodomain (BD1) over the second (BD2), docking analysis revealed that the selectivity was due to specific hydrogen-bonding interactions between the PROTAC and Asn140, Asp144, and Leu92 in BD1. scienceopen.com These insights are invaluable for optimizing the selectivity and reducing potential off-target effects of PROTACs derived from building blocks like this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Phthalimidinoglutarimide Propargyl C2 Oh Analogs
Rational Design and Synthesis of Analogs with Targeted Structural Modifications
The rational design of Phthalimidinoglutarimide-propargyl-C2-OH analogs is a cornerstone of medicinal chemistry, aiming to enhance their biological activity and selectivity. mdpi.com The synthesis of these analogs often involves multi-step processes, starting from commercially available phthalic anhydrides. mdpi.com Key structural modifications can be systematically introduced to probe their effects on the molecule's function.
One common approach involves the modification of the phthalimide (B116566) ring. Substitutions on this ring can influence the molecule's electronic properties and steric profile, which in turn can affect its binding affinity to target proteins. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the carbonyl groups, which are often involved in crucial hydrogen bonding interactions. mdpi.com
Another area of focus is the glutarimide (B196013) ring. The stereochemistry of the chiral center on this ring is known to be critical for the biological activity of thalidomide (B1683933) and its derivatives. rsc.org Synthetic strategies are therefore designed to control this stereochemistry, allowing for the separation and evaluation of individual enantiomers. rsc.org
The propargyl group offers a versatile handle for further modifications through "click chemistry." This allows for the efficient attachment of various functionalities, such as different linker moieties, which is particularly relevant in the context of Proteolysis Targeting Chimeras (PROTACs), where this scaffold is frequently used as an E3 ligase binder. nih.gov The C2-OH linker itself can also be varied in length and composition to optimize spatial orientation and physicochemical properties.
The synthesis of these analogs is typically achieved through established chemical transformations. For example, the core phthalimidinoglutarimide structure can be assembled through the condensation of substituted phthalic anhydrides with glutamine derivatives. Subsequent alkylation with a propargyl-containing electrophile, followed by the introduction of the C2-OH linker, completes the synthesis. Detailed procedures for the synthesis of similar phthalimide derivatives have been reported, often involving refluxing reagents in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.gov
Table 1: Examples of Targeted Structural Modifications in this compound Analogs
| Modification Site | Type of Modification | Rationale |
| Phthalimide Ring | Substitution with electron-withdrawing/donating groups | Modulate electronic properties and binding interactions nih.gov |
| Glutarimide Ring | Variation of stereochemistry | Investigate the impact of chirality on biological activity rsc.org |
| Propargyl Group | "Click chemistry" functionalization | Attachment of linkers or other moieties for targeted applications nih.gov |
| C2-OH Linker | Alteration of length and composition | Optimize spatial orientation and physicochemical properties |
Quantitative Structure-Activity Relationships (QSAR) Modeling for E3 Ligase Engagement
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are instrumental in predicting their engagement with E3 ubiquitin ligases, a key step in the mechanism of action for many drugs derived from this scaffold. nih.gov
The development of a robust QSAR model begins with the generation of a dataset of analogs with experimentally determined E3 ligase binding affinities. For each analog, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:
Electronic descriptors: These describe the distribution of electrons in the molecule and include parameters such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates these descriptors with the observed biological activity.
For this compound analogs, QSAR models can provide valuable insights into the structural features that govern E3 ligase binding. For example, a model might reveal that a specific distribution of electrostatic potential around the phthalimide ring is crucial for optimal interaction. Similarly, the model could indicate that a certain range of molecular size or shape is preferred for fitting into the binding pocket of the E3 ligase.
These predictive models can then be used to virtually screen new, yet-to-be-synthesized analogs, prioritizing those with the highest predicted activity. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Impact of Linker Variations (e.g., PEGylation, length, rigidity) on Ternary Complex Formation
In many applications, particularly in the design of PROTACs, the this compound moiety serves as a binder to an E3 ligase. This moiety is connected via a linker to another ligand that binds to a target protein of interest. The formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein is essential for the subsequent degradation of the target. The nature of the linker plays a critical role in the stability and formation of this ternary complex. nih.govresearchgate.net
Linker Length: The length of the linker is a crucial parameter that dictates the distance and relative orientation between the E3 ligase and the target protein. researchgate.net An optimal linker length is required to allow for favorable protein-protein interactions within the ternary complex. A linker that is too short may lead to steric clashes, while a linker that is too long might result in excessive flexibility and a decrease in the effective concentration of the binding partners.
Linker Composition and Rigidity: The composition of the linker influences its physicochemical properties, such as solubility and permeability. nih.gov The incorporation of polyethylene (B3416737) glycol (PEG) units, a process known as PEGylation, can enhance the aqueous solubility of the molecule. The rigidity of the linker is another important factor. researchgate.net Flexible linkers, such as simple alkyl chains, allow for more conformational freedom, which can be beneficial in accommodating the binding of the two proteins. nih.gov However, in some cases, a more rigid linker can pre-organize the molecule in a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding. The introduction of rigid elements like triazole rings, which can be formed via "click chemistry" with the propargyl group, can be used to control the linker's rigidity. nih.gov
Table 2: Influence of Linker Properties on Ternary Complex Formation
| Linker Property | Impact on Ternary Complex | Example |
| Length | Affects the distance and orientation between binding partners. researchgate.net | Optimal length is crucial to avoid steric clashes or excessive flexibility. |
| Composition | Influences physicochemical properties like solubility. nih.gov | PEGylation can improve aqueous solubility. |
| Rigidity | Affects the conformational freedom of the molecule. researchgate.net | Rigid linkers can pre-organize the molecule for binding. nih.gov |
| Flexibility | Allows for accommodation of protein binding partners. nih.gov | Flexible alkyl chains can provide conformational adaptability. |
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energetic barriers between them. This information is crucial for understanding how the molecule interacts with its biological targets.
Under physiological conditions, molecules like this compound are not static but exist as an ensemble of different conformations in equilibrium. rsc.org The glutarimide ring, for instance, can adopt different puckered conformations. Furthermore, rotation around the single bonds within the molecule, such as the bond connecting the phthalimide and glutarimide rings, can lead to different spatial arrangements of these two moieties. rsc.org
Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of these molecules. These methods can be used to calculate the relative energies of different conformations and to identify the most stable ones. Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the average conformation of the molecule in solution. mdpi.com
In the case of this compound analogs, the relative orientation of the phthalimide and glutarimide rings is critical for their interaction with the E3 ligase. rsc.org The conformation of the linker, as discussed in the previous section, also plays a pivotal role in the formation of the ternary complex. Molecular dynamics simulations can be used to study the dynamic behavior of these molecules and their interactions with their protein targets over time, providing a more complete picture of the binding process. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level for Phthalimidinoglutarimide Propargyl C2 Oh
E3 Ubiquitin Ligase Engagement and Binding Affinity Studies (e.g., Cereblon, CRBN)
The initial and pivotal step in the mechanism of action for phthalimidinoglutarimide-propargyl-C2-OH is its direct engagement with the Cereblon (CRBN) protein, which acts as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.gov The phthalimidinoglutarimide core of the molecule is responsible for this interaction, mimicking the binding of endogenous substrates and immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). nih.govrscf.ru
Binding to CRBN is primarily mediated by the glutarimide (B196013) ring of the molecule, which fits into a specific hydrophobic pocket on the CRBN protein. nih.gov This interaction is crucial as it commandeers the E3 ligase machinery.
To quantify the direct interaction between this compound and CRBN, various biophysical techniques are employed. While specific data for this exact molecule is not publicly available, the methodology for related compounds is well-established.
Surface Plasmon Resonance (SPR): This technique would be used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to immobilized CRBN protein. nicoyalife.comdundee.ac.uk
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). nicoyalife.comdundee.ac.uk
These assays are fundamental for confirming direct target engagement and for structure-activity relationship (SAR) studies to optimize CRBN binding. For instance, studies on similar glutarimide-based binders have shown a range of binding affinities for CRBN, which can influence their degradation efficiency. nih.gov
Table 1: Representative In Vitro Binding Assay Data for CRBN Ligands (Note: This table is illustrative, based on data for related compounds, as specific data for this compound is not available.)
| Compound | Assay | Binding Affinity (KD) | Source |
|---|---|---|---|
| Thalidomide | ITC | ~1 µM | nih.gov |
| Lenalidomide | ITC | Sub-micromolar | nih.gov |
To confirm that this compound engages CRBN within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. invivochem.netresearchgate.net In a typical CETSA experiment, cells would be treated with the compound, heated to various temperatures, and the amount of soluble CRBN remaining would be quantified, often by Western blot. An increase in the melting temperature of CRBN in the presence of the compound would indicate direct target engagement in a cellular context. researchgate.nettenovapharma.com
Formation and Stabilization of Ternary Complexes (E3 Ligase-Compound-Neosubstrate)
Following binary binding to CRBN, the primary function of a PROTAC derived from this compound is to recruit a specific target protein (a "neosubstrate") to the E3 ligase, forming a ternary complex. medchemexpress.comnih.gov This ternary complex (CRBN : Compound : Neosubstrate) is the key intermediate that precedes ubiquitination and degradation. nih.gov
The formation and stability of this complex are critical for the efficiency of the degrader. The linker connecting the CRBN-binding moiety to the neosubstrate-binding ligand plays a crucial role in allowing for a productive orientation of the two proteins. researchgate.net The interactions within this ternary complex can be cooperative, meaning the binding of the neosubstrate and the E3 ligase is mutually reinforcing in the presence of the PROTAC. nih.gov Biophysical methods such as SPR, ITC, and fluorescence-based assays can be adapted to study the thermodynamics and kinetics of ternary complex formation. dundee.ac.ukresearchgate.net
Neosubstrate Recognition and Induced Proteasomal Degradation Studies
The formation of the ternary complex brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. broadpharm.comnih.gov
For a PROTAC built using this compound, the identity of the neosubstrate is determined by the specific ligand attached to the propargyl linker. However, the phthalimidinoglutarimide core itself, similar to IMiDs, can induce the degradation of endogenous neosubstrates of CRBN, such as Ikaros (IKZF1) and Aiolos (IKZF3). rscf.runih.gov
Modern proteomics techniques, such as mass spectrometry-based quantitative proteomics, are used to identify which proteins are degraded in cells upon treatment with the compound. neospherebiotechnologies.comresearchgate.net These unbiased, high-throughput methods can provide a comprehensive landscape of the proteins targeted for degradation, confirming the intended neosubstrate and identifying any off-target degradations. researchgate.netbiorxiv.org
Table 2: Common Endogenous Neosubstrates of CRBN Modulators (Note: This table lists known neosubstrates for IMiDs, which share the CRBN-binding moiety.)
| Neosubstrate | Function | Associated Pathology | Source |
|---|---|---|---|
| Ikaros (IKZF1) | Transcription factor | Multiple Myeloma | rscf.ru |
| Aiolos (IKZF3) | Transcription factor | Multiple Myeloma | rscf.ru |
| Casein Kinase 1α (CK1α) | Kinase | Myelodysplastic Syndromes | nih.gov |
| GSPT1 | Translation termination factor | AML | nih.gov |
To confirm the mechanism of degradation, two key experiments are performed:
Ubiquitination Assays: These assays demonstrate that the neosubstrate is tagged with ubiquitin in a compound-dependent manner. This can be shown through in vitro ubiquitination reactions using purified E1, E2, CRL4-CRBN complex, ubiquitin, the compound, and the neosubstrate. nih.govnih.gov In cells, the ubiquitination of the target protein can be assessed by immunoprecipitating the protein and then immunoblotting for ubiquitin. researchgate.net
Proteasome Dependence: To confirm that the loss of the neosubstrate is due to proteasomal degradation, cells are co-treated with the compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor will block the compound-induced decrease in the neosubstrate's protein levels, leading to its "rescue". nih.govnih.gov
These mechanistic studies provide a comprehensive understanding of how this compound functions at a molecular and cellular level, confirming its engagement with CRBN and its ability to induce the ubiquitination and proteasomal degradation of target proteins.
Cellular Pathway Modulation and Downstream Effects (e.g., protein expression, signaling cascades)
The primary mechanism by which PROTACs derived from this compound modulate cellular pathways is through the specific degradation of a target protein. scienceopen.com The phthalimide-based component of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov This binding event, when the PROTAC is also bound to a target protein, forms a ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. nih.gov
The degradation of the target protein leads to a variety of downstream effects on cellular signaling cascades and protein expression profiles. For instance, if the targeted protein is a kinase, its degradation will lead to the downregulation of the signaling pathway it controls. researchgate.net Similarly, targeting a transcription factor for degradation will alter the expression of its target genes. nih.gov
The downstream effects of protein degradation can be profound and are dependent on the function of the targeted protein. For example, the degradation of key signaling proteins can impact cell proliferation, survival, and differentiation. mdpi.comyoutube.com In the context of oncology, targeting oncoproteins for degradation can lead to anti-tumor effects. nih.govresearchgate.net
Table 1: Examples of Cellular Pathways Modulated by Phthalimide-Based PROTACs
| Target Protein | Modulated Pathway | Downstream Effects |
| Kinases | Signal Transduction Pathways | Inhibition of cell growth, induction of apoptosis |
| Transcription Factors | Gene Expression Regulation | Altered expression of target genes, cell cycle arrest |
| Scaffolding Proteins | Protein Complex Assembly | Disruption of protein-protein interactions, pathway inhibition |
It is important to note that the phthalimide (B116566) moiety itself can have independent activity, leading to the degradation of so-called "neosubstrates" such as certain zinc-finger proteins. nih.govimperial.ac.uk This can result in off-target effects that need to be considered during the development of specific PROTACs. researchgate.net
Live-Cell Imaging and Reporter Assays for Intracellular Dynamics
A variety of advanced techniques are employed to study the intracellular dynamics of PROTACs and their effects on target protein levels in real-time. These methods are crucial for understanding the kinetics of ternary complex formation, ubiquitination, and protein degradation.
Live-Cell Imaging techniques allow for the direct visualization of PROTAC activity within living cells. For example, fluorescently labeling the target protein or the PROTAC can enable tracking of their localization and interaction. acs.org Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the formation of the ternary complex in real-time. acs.orgnih.gov The NanoBRET system, in particular, is a powerful tool for quantifying the intracellular engagement of the PROTAC with its target and the E3 ligase. nih.govh1.co
Reporter Assays are another key tool for studying the intracellular dynamics of PROTACs. These assays often involve fusing the target protein to a reporter protein, such as luciferase or a fluorescent protein. nih.govnih.gov The degradation of the target protein can then be quantified by measuring the decrease in the reporter signal. semanticscholar.org This approach allows for high-throughput screening of PROTAC libraries and detailed kinetic analysis of protein degradation. discoverx.com
Table 2: Techniques for Studying Intracellular Dynamics of Phthalimide-Based PROTACs
| Technique | Principle | Information Obtained |
| Live-Cell Imaging | ||
| FRET/BRET | Monitoring proximity-based energy transfer between fluorescently or luminescently tagged proteins. | Real-time monitoring of ternary complex formation. |
| NanoBRET | BRET-based assay to measure the engagement of a NanoLuc-tagged protein with a fluorescent ligand. | Quantitative analysis of intracellular target engagement and ternary complex formation. nih.gov |
| Reporter Assays | ||
| Luciferase/Fluorescent Protein Fusions | Measuring the signal from a reporter protein fused to the target protein. | Quantification of target protein degradation kinetics. nih.govnih.gov |
| HiBiT Lytic Detection System | A sensitive bioluminescent peptide tag that can be detected when complemented with a larger subunit. | Precise measurement of protein levels and degradation rates. h1.co |
These advanced imaging and reporter assay technologies are essential for the rational design and optimization of PROTACs, providing critical insights into their mechanism of action at the cellular level. semanticscholar.org
Advanced Applications and Future Directions for Phthalimidinoglutarimide Propargyl C2 Oh in Chemical Biology
Utilization as a Versatile Building Block in Proteolysis-Targeting Chimeras (PROTACs)
Phthalimidinoglutarimide-propargyl-C2-OH is a key chemical entity designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). This compound serves as a "degrader building block," providing essential components for PROTAC construction. tenovapharma.comtenovapharma.comtenovapharma.com
Structurally, this compound consists of three critical moieties:
An E3 Ligase Ligand: The phthalimidinoglutarimide core is a derivative of thalidomide (B1683933), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. drughunter.comnih.gov This part of the molecule serves to recruit the cellular degradation machinery.
A Linker with a Reactive Handle: The molecule incorporates a linker terminating in a propargyl group (a terminal alkyne). This alkyne functions as a versatile chemical handle for conjugation.
A Functional Group for Extension: The "-C2-OH" (a hydroxyethyl (B10761427) group) provides a point for further chemical modification, allowing for the attachment of a ligand that binds to a specific target protein.
By chemically connecting a ligand for a target protein to the hydroxyl group of this building block, researchers can create a heterobifunctional PROTAC. This resulting molecule can simultaneously bind to both the target protein and the CRBN E3 ligase, inducing the formation of a ternary complex. nih.gov This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. website-files.comub.edu The modular nature of this building block facilitates the rapid synthesis of PROTAC libraries for screening against various protein targets. tenovapharma.comtenovapharma.com
Click Chemistry Applications for Bioconjugation and Target Elucidation
The propargyl group is a cornerstone of the molecule's utility, enabling its use in "click chemistry." medchemexpress.com Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for creating complex molecules in biological settings. dergipark.org.tralliedacademies.orgnih.gov The terminal alkyne of this compound is primed to participate in cycloaddition reactions, most notably with azide-functionalized molecules. This allows for the efficient and stable covalent linkage of the E3 ligase-binding moiety to other molecules of interest, such as target protein ligands, fluorescent dyes, or affinity tags for target identification. medchemexpress.com
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. thermofisher.com In this strategy, the terminal alkyne of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.govnih.gov This reaction proceeds under mild, often aqueous conditions and results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring, which covalently links the two components. nih.govmdpi.com
This method is extensively used to synthesize PROTACs by "clicking" the this compound building block to a target protein ligand that has been modified to contain an azide (B81097) group. The reliability and efficiency of CuAAC allow for the modular assembly of PROTACs with high purity and yield. dergipark.org.trnih.gov
For applications within living cells or in vivo, the potential toxicity of the copper catalyst can be a significant drawback. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a bioorthogonal, copper-free alternative. magtech.com.cnnih.gov In SPAAC, the alkyne on the building block reacts with an azide that is part of a strained ring system, typically a cyclooctyne (B158145) derivative. nih.govresearchgate.net
The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition forward without the need for a metal catalyst. magtech.com.cnrsc.org This methodology is particularly valuable for studying PROTAC function in living systems, enabling the conjugation of the E3 ligase binder to its target ligand in a biological environment without introducing cytotoxic copper species. nih.govresearchgate.net
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst Requirement | Copper(I) | None (driven by ring strain) |
| Key Reactants | Terminal Alkyne + Azide | Terminal Alkyne + Strained Cyclooctyne-Azide |
| Biocompatibility | Limited in living systems due to copper toxicity | High; suitable for in vivo applications |
| Reaction Speed | Generally very fast with catalyst | Kinetics depend on the specific strained alkyne used |
| Primary Application | Efficient synthesis of PROTACs and bioconjugates in vitro | Bioconjugation in living cells and organisms |
Integration into Fragment-Based Drug Discovery (FBDD) and Molecular Glue Degrader Research
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.goviu.edunih.gov this compound is well-suited for integration into FBDD workflows. The core phthalimidinoglutarimide structure can be viewed as a high-affinity fragment for the CRBN E3 ligase. dtu.dkbiorxiv.org In an FBDD campaign, other fragments that bind to a new protein of interest can be identified. Subsequently, this pre-functionalized CRBN binder can be chemically linked to the newly discovered fragments to rapidly generate novel PROTACs.
Furthermore, the thalidomide-derived core of this compound is central to the field of molecular glue degraders. drughunter.com Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation, without being a bifunctional chimera. nih.govwebsite-files.comub.edu While designed as a PROTAC building block, this compound serves as a valuable chemical scaffold for synthesizing and testing derivatives in the rational design and discovery of new molecular glues. nih.gov
Development of this compound as a Chemical Probe for Unexplored Biological Targets
A chemical probe is a small molecule used to study and characterize the function of proteins and other biological targets in cells and organisms. This compound can be readily converted into such probes. By using click chemistry to attach a reporter tag—such as a fluorescent dye (e.g., fluorescein) or an affinity handle (e.g., biotin)—to the propargyl group, researchers can create powerful tools for chemical biology.
A fluorescently-labeled version could be used in cellular imaging studies to visualize the subcellular localization of the CRBN E3 ligase. A biotinylated derivative could be employed in affinity purification-mass spectrometry (AP-MS) experiments. In such an experiment, the probe would be introduced to cell lysates to bind CRBN, and the entire complex could be "pulled down" using streptavidin beads to identify novel interacting proteins or to study the composition of the CRBN E3 ligase complex under various cellular conditions.
Potential as a Synthetic Intermediate for the Creation of Complex Natural Product Analogs
Natural products are a rich source of bioactive molecules, but their structural complexity can make them difficult to synthesize or modify. This compound offers potential as a synthetic intermediate to bridge the fields of targeted protein degradation and natural product chemistry.
Many natural products have well-defined protein targets but lack a mechanism for inducing degradation. This building block can be chemically conjugated to a natural product or a simplified analog that retains binding affinity for its target. The propargyl group provides the synthetic handle to achieve this linkage, creating a novel PROTAC that leverages the potent and specific binding properties of a natural product scaffold to hijack the ubiquitin-proteasome system. This approach could lead to the development of powerful new therapeutic agents that combine the targeting ability of natural products with the catalytic, event-driven pharmacology of targeted protein degradation.
Challenges and Emerging Research Opportunities in Targeted Protein Degradation Technologies
The development of PROTACs, which are synthesized using building blocks like this compound, has opened new avenues in drug discovery. This technology allows for the targeting of proteins previously considered "undruggable." nih.govpharmacytimes.com However, the field faces several significant hurdles that are the focus of intensive research. Overcoming these challenges presents new opportunities that are shaping the future of TPD.
Key Challenges in PROTAC Development
The unique structure and mechanism of action of PROTACs give rise to specific challenges related to their drug-like properties and clinical translation. These molecules are significantly larger and more complex than traditional small-molecule inhibitors, leading to issues with their physicochemical properties. nih.govresearchgate.net
Major challenges include:
Poor Pharmacokinetics and Bioavailability: Many PROTACs exhibit low aqueous solubility, poor cell permeability, and consequently, low oral bioavailability. pharmacytimes.comdrugdiscoverytrends.com Their high molecular weight and large polar surface area often violate traditional drug design principles like Lipinski's Rule of Five. nih.gov
Limited E3 Ligase Toolbox: The vast majority of PROTACs developed to date rely on recruiting one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov The human genome encodes over 600 E3 ligases, and this limited repertoire restricts the potential for tissue-specific degradation and can lead to resistance if the recruited ligase is mutated or downregulated. nih.govuni-frankfurt.de
Rational Design Complexity: The tripartite nature of PROTACs (target ligand, E3 ligase ligand, and linker) makes rational design a complex, multi-parameter optimization problem. The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) and are often difficult to predict, requiring empirical trial-and-error. acs.orgresearchgate.net
Potential for Off-Target Effects and Resistance: Off-target effects can arise from the degradation of unintended proteins. Resistance can develop through mutations in the target protein, the E3 ligase, or other components of the ubiquitin-proteasome system. nih.gov
| Challenge Area | Specific Limitation | Impact on PROTAC Development |
|---|---|---|
| Physicochemical Properties | High molecular weight (>800 Da), poor solubility, low permeability. pharmacytimes.comnih.gov | Leads to poor oral bioavailability and difficult formulation. drugdiscoverytrends.com |
| E3 Ligase Scope | Over-reliance on CRBN and VHL ligases. nih.govnih.gov | Limits tissue specificity and provides avenues for acquired resistance. nih.govuni-frankfurt.de |
| Design and Synthesis | Complex structure requires multi-step synthesis; linker optimization is empirical. acs.orgwuxiapptec.com | Increases development time and cost; biological activity is hard to predict. |
| Pharmacology | Complex Pharmacokinetic/Pharmacodynamic (PK/PD) relationship; potential for "hook effect" where high concentrations are less effective. nih.govnih.gov | Makes predicting clinical outcomes challenging. |
Emerging Research Opportunities and Future Directions
Research in TPD is rapidly advancing to address these challenges, creating exciting opportunities for the next generation of protein degraders.
Expanding the E3 Ligase Toolbox: A primary goal is to discover and validate ligands for novel E3 ligases. uni-frankfurt.de This could enable the development of PROTACs with tissue- or tumor-specific activity by targeting E3 ligases that are uniquely expressed in certain cell types. marinbio.com Researchers are using chemical proteomics and screening platforms to identify ligands for ligases such as RNF4, RNF114, DCAF15, and FBXO22. nih.govtechnologypublisher.com
Novel Degrader Technologies: Beyond the classic heterobifunctional PROTAC, new modalities are emerging. These include:
Light-Activated PROTACs: These provide spatiotemporal control over protein degradation, reducing the potential for systemic toxicity. nih.gov
CLIPTACs (in-cell click-formed PROTACs): Two smaller, more permeable precursor molecules are administered and then click together inside the target cell to form the active PROTAC, overcoming bioavailability hurdles. precisepeg.com
Trivalent PROTACs: These molecules engage two molecules of the same target protein or two different targets simultaneously, potentially increasing degradation efficiency or targeting protein complexes. nih.gov
Alternative Degradation Pathways: Researchers are developing molecules that hijack other cellular degradation systems. Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs) can degrade extracellular and membrane proteins or even protein aggregates, expanding the scope of TPD beyond the proteasome. nih.govsygnaturediscovery.com
Advanced Delivery Systems: To overcome the poor physicochemical properties of PROTACs, novel formulation and delivery strategies are being explored. Encapsulating PROTACs in nanoparticles, liposomes, or developing them as prodrugs can improve solubility, stability, and delivery to the target site. nih.govwuxiapptec.com
Computational and AI-Driven Design: Advances in structural biology and computational modeling are enabling a more rational design process. Artificial intelligence and machine learning algorithms are being developed to predict optimal linker structures and the stability of ternary complexes, accelerating the discovery pipeline. acs.org
| Emerging Opportunity | Description | Potential Advancement |
|---|---|---|
| Novel E3 Ligase Recruitment | Discovery of ligands for some of the ~600+ other human E3 ligases (e.g., RNF114, DCAF15). nih.gov | Enables tissue-specific protein degradation and overcomes resistance. marinbio.com |
| Next-Generation PROTACs | Development of conditionally activated (e.g., light, ROS) or multi-target degraders (trivalent PROTACs). nih.govprecisepeg.com | Improves safety profile and allows for targeting of protein complexes. |
| Alternative Degradation Pathways | Harnessing lysosomes (LYTACs) or autophagy (AUTACs) for degradation. sygnaturediscovery.com | Expands degradable targets to include extracellular proteins and aggregates. |
| Enhanced Delivery Strategies | Use of nanoparticles, prodrugs, and other formulations to improve bioavailability. nih.govwuxiapptec.com | Makes oral administration of PROTACs more feasible. |
| AI and Machine Learning | Employing computational tools to predict ternary complex formation and guide rational design. acs.org | Reduces reliance on empirical screening and accelerates development. |
The journey of TPD from a novel concept to a clinically relevant therapeutic strategy is marked by continuous innovation. Building blocks like this compound are fundamental to this progress, and the ongoing efforts to overcome current limitations promise to unlock the full potential of this powerful technology in chemical biology and medicine.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Phthalimidinoglutarimide-propargyl-C2-OH?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying structural features, particularly the propargyl and hydroxyl groups. Validate methods using certified reference standards (e.g., glutamic acid derivatives as in ) to ensure accuracy. Replicate analyses (minimum duplicates) are essential to mitigate instrument variability .
Q. What synthetic routes are reported for this compound derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the glutarimide moiety, with propargyl groups introduced via Sonogashira coupling or alkylation reactions. For example, thalidomide analogs (e.g., 3-Phthalimidoglutarimide in ) are synthesized through condensation of phthalic anhydride with glutamine derivatives. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How should researchers prepare and store samples of this compound to ensure stability?
- Methodological Answer : Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis, aliquot into small volumes, and store at -80°C under inert gas (e.g., argon). Avoid freeze-thaw cycles. For aqueous assays, dilute stock solutions immediately before use and validate stability via time-course HPLC analysis. Cross-contamination risks are mitigated by using fresh pipette tips and sealed plates during incubations ( ) .
Advanced Research Questions
Q. How can researchers address contradictory findings in the bioactivity of this compound across different cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines with strict controls for cell viability (e.g., ATP-based assays). Triangulate data using orthogonal methods, such as flow cytometry for apoptosis and Western blotting for target protein expression. Control for batch-to-batch variability in compound synthesis by repeating experiments with independently synthesized batches. Statistical tools like ANOVA with post-hoc tests can identify cell line-specific sensitivities .
Q. What strategies mitigate interference from structural analogs in fluorometric assays for this compound?
- Methodological Answer : Employ selective derivatization: For example, use o-phthalaldehyde (OPA, ) to tag primary amines in competing analogs, followed by HPLC separation. Alternatively, optimize excitation/emission wavelengths to exploit unique fluorophore properties of the propargyl group. Validate specificity via spike-recovery experiments with potential interferents (e.g., phthalaldehyde derivatives) and adjust dilution factors to reduce background signals ( ) .
Q. How can the propargyl group in this compound be leveraged for targeted drug delivery or labeling?
- Methodological Answer : Utilize click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the propargyl group with azide-functionalized biomarkers or nanoparticles. Validate conjugation efficiency via MS and fluorescence quenching assays. For in vitro studies, optimize reaction conditions (pH, temperature) to preserve compound bioactivity. In vivo, assess pharmacokinetic profiles using radiolabeled analogs to track biodistribution .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cereblon for immunomodulatory drugs). Validate predictions with molecular dynamics simulations to assess binding stability. Cross-reference results with experimental data (e.g., surface plasmon resonance for binding kinetics). Use cheminformatics tools (e.g., QSAR models) to correlate structural modifications (e.g., hydroxyl group position) with activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
